5-Bromo-2-butoxybenzyl alcohol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Bromo-2-butoxybenzyl alcohol is a compound that can be inferred to have potential applications in organic synthesis and chemical reactions based on the studies of similar bromobenzyl alcohols. Although the specific compound is not directly studied in the provided papers, insights can be drawn from the reactions and properties of related bromobenzyl alcohols and their derivatives.

Synthesis Analysis

The synthesis of bromobenzyl alcohols and their derivatives is a topic of interest in the field of organic chemistry. For instance, the synthesis of chromenes and indenols from ortho-bromobenzyl tertiary alcohols has been demonstrated using palladium catalysis, which involves the formation of a palladacycle followed by intermolecular homocoupling and intramolecular C-O bond formation . Similarly, the construction of phenanthrene skeletons through palladium-catalyzed benzannulation with o-bromobenzyl alcohols indicates the versatility of bromobenzyl alcohols in forming complex polycyclic aromatic hydrocarbons . These studies suggest that 5-Bromo-2-butoxybenzyl alcohol could potentially undergo similar palladium-catalyzed reactions to form diverse organic structures.

Molecular Structure Analysis

The molecular structure of bromobenzyl alcohol derivatives can be characterized using various spectroscopic and theoretical methods. For example, the experimental and theoretical characterization of 2-(4-bromobenzyl)-5-ethylsulphonyl-1,3-benzoxazole has been conducted using X-ray crystallography, FT-IR spectroscopy, and quantum mechanical studies . These techniques provide detailed information about the optimized geometrical structures, atomic charges, and molecular electrostatic potential, which are essential for understanding the reactivity and interaction of the molecule with other chemical species.

Chemical Reactions Analysis

Bromobenzyl alcohols participate in a variety of chemical reactions. The reaction of 2,3,4,5,6-pentabromobenzyl bromide with alcohols and alkali metal alkoxides to form pentabromobenzyl ethers demonstrates the reactivity of polybromoaromatic compounds with oxygen nucleophiles . Additionally, the chemistry of 2-hydroxy-5-nitrobenzyl bromide with tryptophan ethyl ester reveals the formation of monosubstitution adducts and the potential for complexation with amino acid esters . These findings suggest that 5-Bromo-2-butoxybenzyl alcohol may also engage in similar substitution reactions and complexation behavior.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromobenzyl alcohols are influenced by their molecular structure. The study of 2-(4-bromobenzyl)-5-ethylsulphonyl-1,3-benzoxazole provides insights into the nonlinear optical (NLO) effects and thermodynamic properties of such compounds . The molecular dipole moment, linear polarizability, and hyperpolarizability are important parameters that can affect the optical and electronic applications of these molecules. The thermodynamic functions obtained for the compound indicate its stability and reactivity at different temperatures, which are crucial for practical applications in synthesis and material science.

Applications De Recherche Scientifique

α-Glucosidase Inhibitors

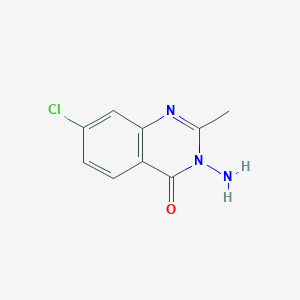

- Field : Medicinal Chemistry

- Application : Synthesis of 5-bromo-2-aryl benzimidazole derivatives as potential inhibitors of α-glucosidase enzyme .

- Methods : The compounds were synthesized and characterized by different spectroscopic techniques EIMS, HRMS, 1 H-NMR, and 13 C-NMR . Molecular docking was also performed on selected compounds to understand the molecular interaction of molecules with the active site of the enzyme .

- Results : Twenty-three compounds out of twenty-five showed excellent to moderate activity in the range of IC 50 = 12.4–103.2 μM . Compounds 1 (IC 50 = 37.82 ± 0.08 μM), 9 (IC 50 = 37.76 ± 0.05 μM), 12 (IC 50 = 24.96 ± 0.09 μM), 16 (IC 50 = 21.15 ± 0.08 μM) and 17 (IC 50 = 8.34 ± 0.02 μM) showed excellent inhibition as compared to standard drug acarbose (IC 50 = 38.25 ± 0.12 μM) .

Synthesis of 5-bromo-2-methoxyphenylacetic acid

- Field : Organic Chemistry

- Application : 5-Bromo-2-methoxybenzyl alcohol has been used in the synthesis of 5-bromo-2-methoxyphenylacetic acid .

- Methods : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The outcomes of this application were not provided in the source .

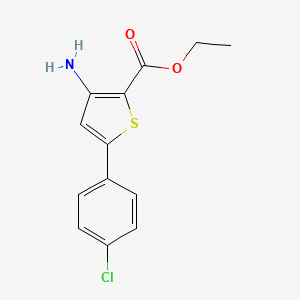

Synthesis of 7-bromo-2,3-diphenyl-5H-imidazo[2,1-b][1,3]benzoxazine

- Field : Organic Chemistry

- Application : 5-Bromo-2-hydroxybenzyl alcohol was used in the synthesis of 7-bromo-2,3-diphenyl-5H-imidazo[2,1-b][1,3]benzoxazine .

- Methods : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The outcomes of this application were not provided in the source .

Biological Properties

- Field : Biochemistry

- Application : This compound is known to exhibit biological properties, such as antibacterial and antifungal activity.

- Methods : The specific methods of application or experimental procedures were not detailed in the source.

- Results : The outcomes of this application were not provided in the source.

Pharmaceutical Testing

- Field : Pharmaceutical Sciences

- Application : 5-Bromo-2-butoxybenzyl alcohol is used for pharmaceutical testing .

- Methods : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The outcomes of this application were not provided in the source .

Synthetic and Analytical Capabilities

- Field : Chemistry

- Application : This compound is known to exhibit synthetic and analytical capabilities.

- Methods : The specific methods of application or experimental procedures were not detailed in the source.

- Results : The outcomes of this application were not provided in the source.

Safety And Hazards

Propriétés

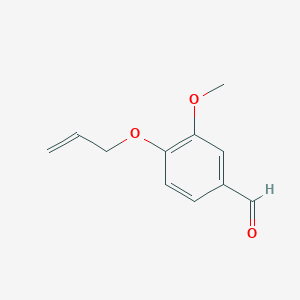

IUPAC Name |

(5-bromo-2-butoxyphenyl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrO2/c1-2-3-6-14-11-5-4-10(12)7-9(11)8-13/h4-5,7,13H,2-3,6,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUBPVKDHWIHMRU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1)Br)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90367098 |

Source

|

| Record name | 5-Bromo-2-butoxybenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90367098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-butoxybenzyl alcohol | |

CAS RN |

831212-02-3 |

Source

|

| Record name | 5-Bromo-2-butoxybenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90367098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

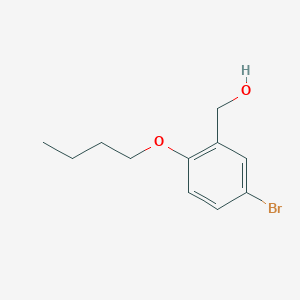

![(3aR,6S,6aS)-6-(bromomethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B1271666.png)

![7-(chloromethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1271669.png)